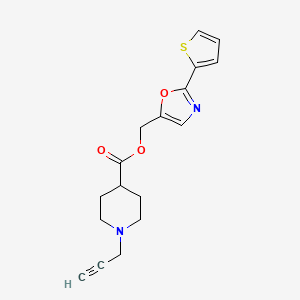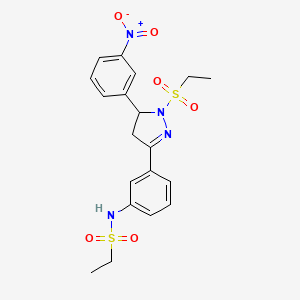![molecular formula C9H11N5 B2438380 3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1174879-99-2](/img/structure/B2438380.png)
3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole (referred to as PPT) is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPT belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles, which are known for their diverse biological activities. In
作用機序
The mechanism of action of PPT is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, PPT has been shown to inhibit CDK9, which is involved in the regulation of gene transcription. CDK9 inhibition leads to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis in cancer cells. In inflammation research, PPT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. In neurological research, PPT has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects
PPT has been shown to have various biochemical and physiological effects in different disease models. In cancer research, PPT has been shown to induce apoptosis in cancer cells and reduce tumor growth. In inflammation research, PPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, PPT has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of PPT is its high purity and yield, making it a suitable compound for further research. PPT has also been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. One limitation of PPT is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of PPT in humans.
将来の方向性
There are several future directions for PPT research. In cancer research, further studies are needed to determine the efficacy of PPT in different cancer types and to investigate its potential as a combination therapy with other anticancer agents. In inflammation research, further studies are needed to determine the optimal dosage and duration of PPT treatment and to investigate its potential as a treatment for chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and duration of PPT treatment and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, PPT is a chemical compound with potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to produce high yields and purity, making it a suitable compound for further research. PPT has been extensively studied for its potential as a therapeutic agent in cancer, inflammation, and neurological disorders, where it has shown promising results. However, further studies are needed to determine the optimal dosage and duration of PPT treatment and to investigate its potential as a combination therapy with other agents.
合成法
The synthesis of PPT involves the reaction of 3-(1H-pyrazol-1-ylmethyl)-5H-pyrrolo[2,1-c][1,2,4]triazole with an aldehyde or ketone in the presence of a reducing agent. The reaction yields PPT as a white solid with a melting point of around 220°C. The synthesis of PPT has been optimized to produce high yields and purity, making it a suitable compound for further research.
科学的研究の応用
PPT has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PPT has shown promising results as a potent inhibitor of the enzyme CDK9, which is involved in the regulation of gene transcription. CDK9 inhibition has been shown to induce apoptosis in cancer cells and reduce tumor growth. PPT has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, PPT has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-(pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-8-11-12-9(14(8)6-1)7-13-5-2-4-10-13/h2,4-5H,1,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACPBDZLGDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438301.png)



![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)

![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)
![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)
![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)